molecular formula C6H4FNO B112449 5-Fluoro-2-formylpyridine CAS No. 31181-88-1

5-Fluoro-2-formylpyridine

Cat. No. B112449
CAS RN: 31181-88-1
M. Wt: 125.1 g/mol
InChI Key: IACCXWQKIQUVFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-formylpyridine is a chemical compound with the molecular formula C6H4FNO . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .


Synthesis Analysis

The synthesis of 5-Fluoro-2-formylpyridine has been discussed in several studies . For instance, one study discusses the synthesis of exo-2-(2′-fluorosubstituted 5′-pyridinyl)-7-azabicyclo . Another study mentions the synthesis of 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-formylpyridine is characterized by a fluorine atom attached to the 5th carbon of the pyridine ring and a formyl group attached to the 2nd carbon . The molecular weight of the compound is 125.10 g/mol .


Physical And Chemical Properties Analysis

5-Fluoro-2-formylpyridine has a molecular weight of 125.10 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 107 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Medical Imaging Applications

5-Fluoro-2-formylpyridine derivatives have shown significant potential in medical imaging, particularly in Positron Emission Tomography (PET). A study by Carroll et al. (2007) discusses the use of fluorine-18 labelled fluoropyridines in PET imaging, highlighting their increasing application. This study underlines the advantages of using pyridyliodonium salts for introducing fluorine-18 into the 3- or 5-position of pyridines, which is particularly relevant for enhancing the stability of radiotracers in vivo.

Antineoplastic Activity

Several derivatives of 5-Fluoro-2-formylpyridine have been studied for their antineoplastic or anticancer properties. For instance, 5-Hydroxy-2-formylpyridine thiosemicarbazone has shown high activity against various types of cancer, including leukemia, lymphoma, and carcinoma, as reported in research by Blanz and French (1968) and Deconti et al. (1972).

Pyridine Nucleosides and Drug Synthesis

Research by Nesnow and Heidelberger (1975) and Nesnow and Heidelberger (1973) focused on pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. These studies explore the synthesis and structure of various derivatives, offering insights into their potential use in drug development.

Synthesis of Acyl Fluorides

A 2020 study by Liang, Zhao, and Shibata discusses the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using derivatives of 5-Fluoro-2-formylpyridine. This research highlights a novel method for preparing acyl fluorides, demonstrating the versatility of 5-Fluoro-2-formylpyridine derivatives in synthetic chemistry.

Synthesis of Porphyrin-Appended Terpyridine

Research on the synthesis of a porphyrin-appended terpyridine for use as a chemosensor for cadmium was conducted by Luo et al. (2007). This study presents a novel approach for creating a fluoroionophore that shows enhanced fluorescence in the presence of cadmium, demonstrating another innovative application of pyridine derivatives.

properties

IUPAC Name

5-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACCXWQKIQUVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438450
Record name 5-Fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-formylpyridine

CAS RN

31181-88-1
Record name 5-Fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyridine-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-fluoropyridine-2-carboxylate (25 g, 148 mmol) in tetrahydrofuran (250 mL) at −78° C. was added dropwise diisobutylaluminum hydride (1.0 M in hexanes; 296 mL, 296 mmol). After 1 h, the reaction was quenched with ethyl alcohol (10 mL). Saturated aqueous sodium potassium tartrate tetrahydrate (1.3 L) was added and the aqueous layer was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered. The solution mixture (1.4 L) was carried onto the next step without concentration. MS 125.9 (M+1).
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the methods of preparations 1 and 2, starting from 2-bromo-5-fluoropyridine. This gave crude material containing tetrahydrofuran and diethyl ether which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 7.57 (1H, dt), 8.03 (1H, dd), 8.62 (1H, d), 10.04 (1H, s); LRMS (APCI+) 126 [MH+].
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Synthesis routes and methods III

Procedure details

To 5-fluoro-pyridine-2-carboxylic acid ethyl ester (94 mg, 0.556 mmol) in dichloromethane (4.0 mL), 1 M DIBAL in toluene (1.23 mL, 1.23 mmol) was added at room temperature and the mixture was stirred for 30 min. The reaction mixture was quenched with 2 M sodium carbonate and extracted with dichloromethane. The dichloromethane was dried and concentrated to give 39 mg (54.7%) of crude 5-fluoro-pyridine-2-carbaldehyde which could be used for the next step reaction without further purification. GC-MS (M+): 125
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Foster, RM Parker, AM Belenguer… - Journal of the …, 2015 - ACS Publications
… Polyethylene glycol (PEG) with an average molecular weight (M n ) of 1000 g mol –1 was functionalized with 2 equiv of 5-fluoro-2-formylpyridine to generate subcomponent B, as …
Number of citations: 143 pubs.acs.org
AB Grommet, JL Bolliger, C Browne… - Angewandte …, 2015 - Wiley Online Library
… We therefore incorporated twelve fluorine atoms into the periphery of cage 4 by employing 5-fluoro-2-formylpyridine as a subcomponent instead of the parent 2-formylpyridine used in …
Number of citations: 29 onlinelibrary.wiley.com
HR Polander - 2022 - search.proquest.com
… of 5-fluoro-2-formylpyridine were dissolved in 10 mL of ether and stirred overnight at room temperature. The solvent was removed through rotavaporation. The crude was dissolved in a …
Number of citations: 2 search.proquest.com
AB Grommet - 2018 - repository.cam.ac.uk
The first chapter of this thesis introduces the fundamental concepts governing the design and synthesis of supramolecular complexes. By illustrating the synthesis of several …
Number of citations: 3 www.repository.cam.ac.uk
V Mouarrawis, EO Bobylev, B de Bruin… - European Journal of …, 2021 - Wiley Online Library
… For the preparation of the polar cage analog, component 3 was readily synthesized in one step in 65 % yield by the nucleophilic aromatic substitution of 5-fluoro-2-formylpyridine with bis…
L Hu, ML Kully, DW Boykin, N Abood - Bioorganic & medicinal chemistry …, 2009 - Elsevier
A series of dicationic diaryl ethers have been synthesized and evaluated for in vitro antibacterial activities, including drug resistant bacterial strains. Most of these compounds have …
Number of citations: 26 www.sciencedirect.com
S Ioannidis, ML Lamb, AM Davies, L Almeida… - Bioorganic & medicinal …, 2009 - Elsevier
… Sulfinamide formation from the commercially available 5-fluoro-2-formylpyridine under standard conditions, Grignard addition and subsequent removal of the protecting group under …
Number of citations: 26 www.sciencedirect.com

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